molecular formula C8H13N3OS B2834325 6-Amino-1-sec-butyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one CAS No. 937599-86-5

6-Amino-1-sec-butyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Cat. No. B2834325
CAS RN: 937599-86-5
M. Wt: 199.27
InChI Key: GAXKBENAAHVDDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Amino-1-sec-butyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, also known as Thiamphenicol, is a synthetic antibiotic that is commonly used in veterinary medicine. It has a broad spectrum of activity against both gram-positive and gram-negative bacteria. Thiamphenicol is a derivative of chloramphenicol and is structurally similar to it. However, it has fewer side effects and is less toxic than chloramphenicol.

Mechanism of Action

6-Amino-1-sec-butyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-onel inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. This prevents the formation of peptide bonds and the elongation of the peptide chain. As a result, bacterial growth is inhibited.
Biochemical and Physiological Effects:
6-Amino-1-sec-butyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-onel has been found to have a low toxicity profile and is well-tolerated by animals. It is rapidly absorbed after oral administration and is distributed throughout the body. It is metabolized in the liver and excreted in the urine.

Advantages and Limitations for Lab Experiments

6-Amino-1-sec-butyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-onel has several advantages for use in laboratory experiments. It has a broad spectrum of activity against both gram-positive and gram-negative bacteria, making it useful for studying a wide range of bacterial infections. It also has a low toxicity profile, which reduces the risk of adverse effects in animals. However, one limitation is that it is not effective against all bacteria, and some bacteria may be resistant to it.

Future Directions

There are several future directions for research on 6-Amino-1-sec-butyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-onel. One area of research is to investigate its potential use in humans. Another area of research is to develop new derivatives of 6-Amino-1-sec-butyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-onel that have improved antibacterial activity and reduced toxicity. Additionally, studies could be conducted to investigate the mechanism of action of 6-Amino-1-sec-butyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-onel in more detail and to identify new targets for antibacterial drugs.

Synthesis Methods

6-Amino-1-sec-butyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-onel can be synthesized from chloramphenicol by reacting it with thiourea and sec-butylamine. The reaction takes place in the presence of a catalyst such as zinc oxide. The resulting compound is then purified by recrystallization.

Scientific Research Applications

6-Amino-1-sec-butyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-onel has been extensively studied for its antibacterial activity. It has been found to be effective against a wide range of bacterial infections in animals. It has also been used in research studies to investigate the mechanism of action of antibiotics and to develop new antibiotics.

properties

IUPAC Name

6-amino-1-butan-2-yl-2-sulfanylidenepyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3OS/c1-3-5(2)11-6(9)4-7(12)10-8(11)13/h4-5H,3,9H2,1-2H3,(H,10,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAXKBENAAHVDDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C(=CC(=O)NC1=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-1-sec-butyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

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